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Introduction

DNA gyrase, a type Il topoisomerase, is an essential bacterial enzyme that introduces negative
supercoils into DNA, a process critical for DNA replication and transcription. Its absence in
eukaryotes makes it an attractive target for the development of antibacterial agents. This
document provides detailed protocols for commonly used in vitro assays to identify and
characterize inhibitors of DNA gyrase. The primary methods covered are the gel-based
supercoiling inhibition assay, the fluorescence-based high-throughput screening assay, and the
cleavable complex assay.

Principle of DNA Gyrase Activity

DNA gyrase utilizes the energy from ATP hydrolysis to introduce negative supercoils into a
relaxed circular DNA substrate. This topological change can be visualized and quantified to
measure the enzyme's activity. Inhibitors can interfere with this process through two main
mechanisms: catalytic inhibition, which prevents the supercoiling reaction, and poisoning,
which stabilizes the transient DNA-enzyme cleavage complex, leading to double-strand breaks.
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I. DNA Gyrase Supercoiling Inhibition Assay (Gel-
Based)

This traditional and robust method directly visualizes the topological state of plasmid DNA on
an agarose gel. Supercoiled DNA migrates faster than its relaxed counterpart, allowing for the
assessment of gyrase activity and its inhibition.

Experimental Protocol

1. Materials and Reagents:
e Enzyme: Purified E. coli DNA gyrase (subunits A and B)
o DNA Substrate: Relaxed pBR322 plasmid DNA (0.5 pg/uL)

e Assay Buffer (5X): 175 mM Tris-HCI (pH 7.5), 120 mM KCI, 20 mM MgClz, 10 mM DTT, 9
mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[1]

e ATP Solution: 10 mM ATP

e Test Compound: Dissolved in an appropriate solvent (e.g., DMSO)

e Stop Solution: 3% SDS, 30% Ficoll, 0.6 mg/mL bromophenol blue, 60 mM EDTA.[2]
e Agarose

o Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

o Ethidium bromide or other DNA stain

¢ Proteinase K (optional)

e Chloroform:isoamyl alcohol (24:1) (optional)

2. Procedure:

e Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed
pBR322 DNA, and sterile water. Aliquot the master mix into individual reaction tubes.
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» Addition of Inhibitor: Add varying concentrations of the test compound or the vehicle control
(e.g., DMSO) to the reaction tubes.

e Enzyme Addition: Add a pre-determined amount of DNA gyrase to each tube to initiate the
reaction. The final reaction volume is typically 20-30 pL. One unit of gyrase is often defined
as the amount of enzyme required to supercoil >90% of 0.5 g of relaxed plasmid DNA in 30
minutes at 37°C.

 Incubation: Incubate the reactions at 37°C for 30-60 minutes.[3]

e Reaction Termination: Stop the reaction by adding the stop solution.[2] For cleaner results,
an optional step of treating with proteinase K (to digest the enzyme) followed by
chloroform:isoamyl alcohol extraction (to remove proteins) can be performed.[3]

o Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer.
Run the gel at a low voltage (e.g., 1-2 V/cm) for an extended period to ensure good
separation of relaxed and supercoiled DNA.

» Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light.
The inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA
and an increase in the amount of relaxed DNA with increasing inhibitor concentration. The
intensity of the DNA bands can be quantified using densitometry to determine the 1Cso value.

Data Presentation

Table 1: ICso Values of Known DNA Gyrase Inhibitors (Gel-Based Assay)

Compound Target Subunit ICs0 (M) Organism
Ciprofloxacin GyrA ~2.57 E. coli
Novobiocin GyrB ~0.17 E. coli[4]

Note: ICso values can vary depending on the specific assay conditions.

Il. Fluorescence-Based DNA Gyrase Inhibition Assay
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This high-throughput method relies on the differential fluorescence of a DNA-intercalating dye
when bound to supercoiled versus relaxed DNA, or the use of a fluorescently labeled DNA
substrate.[5][6] It is suitable for screening large compound libraries.

Experimental Protocol

1. Materials and Reagents:
o Enzyme: Purified E. coli DNA gyrase
o DNA Substrate: Relaxed plasmid DNA

o Assay Buffer (10X): Optimized for fluorescence assay (e.g., 200 mM Tris-HCI, pH 8.0, 350
mM NH4OAc, 46% glycerol, 10 mM DTT, 0.05% Brij-35, 80 mM MgClz).[5]

e ATP Solution: 10 mM ATP

e Test Compound: In DMSO

e Fluorescent Dye: e.g., H19 dye or SYBR Green
» Microplates: Black, 96- or 384-well plates

2. Procedure:

e Reaction Setup: In a microplate, add the assay buffer, relaxed DNA, ATP, and varying
concentrations of the test compound.

o Enzyme Addition: Add DNA gyrase to initiate the reaction. The final volume is typically 40 pL.
[5]

 Incubation: Incubate the plate at 37°C for 60-120 minutes.[6]

e Fluorescence Measurement: Add the fluorescent dye to each well and incubate for a short
period (e.g., 5-15 minutes) at room temperature.[5] Measure the fluorescence intensity using
a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation
and 535 nm emission).[5]
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o Data Analysis: The conversion of relaxed to supercoiled DNA results in a change in
fluorescence intensity. The percentage of inhibition is calculated relative to the controls (no
enzyme and no inhibitor). ICso values are determined by plotting the percentage of inhibition
against the inhibitor concentration.

Data Presentation

Table 2: ICso Values of Known DNA Gyrase Inhibitors (Fluorescence-Based Assay)

Compound Target Subunit ICs0 (M) Organism
Ciprofloxacin GyrA ~2.57 E. coli[7]
Novobiocin GyrB ~0.026 - 0.48 E. coli[6][7]

Note: ICso values can vary depending on the specific assay conditions and detection method.

lll. DNA Gyrase Cleavable Complex Assay

This assay is specifically designed to identify inhibitors that act as "poisons” by stabilizing the
covalent intermediate between DNA gyrase and the cleaved DNA. This leads to an
accumulation of linearized plasmid DNA.

Experimental Protocol

1. Materials and Reagents:

e Enzyme: Purified E. coli DNA gyrase

¢ DNA Substrate: Supercoiled pBR322 plasmid DNA (0.5 pg/uL)

o Assay Buffer (5X): Similar to the supercoiling assay buffer, but ATP is omitted.[8][9]
e Test Compound: In DMSO

e SDS Solution: 0.2% (w/v)

e Proteinase K: 0.1 mg/mL
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e Stop Solution/Loading Dye
e Agarose and electrophoresis reagents
2. Procedure:

o Reaction Setup: On ice, combine the assay buffer, supercoiled pPBR322 DNA, and varying
concentrations of the test compound in reaction tubes.

o Enzyme Addition: Add a higher concentration of DNA gyrase than used in the supercoiling
assay to each tube.[9]

e Incubation: Incubate the reactions at 37°C for 30 minutes.[9]

» Trapping the Cleavage Complex: Add SDS and proteinase K to each reaction and incubate
for an additional 30 minutes at 37°C.[8] The SDS denatures the gyrase, and the proteinase K
digests the enzyme covalently attached to the DNA, revealing the double-strand break.

o Agarose Gel Electrophoresis: Add loading dye and load the samples onto a 1% agarose gel.

 Visualization and Analysis: Stain the gel and visualize. The formation of a linear DNA band,
which migrates slower than the supercoiled and relaxed forms, indicates the stabilization of
the cleavable complex. The intensity of the linear band is proportional to the poisoning
activity of the compound.

Visualizations
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Caption: General experimental workflow for DNA gyrase inhibition assays.
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Caption: Mechanism of DNA gyrase and points of inhibitor intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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